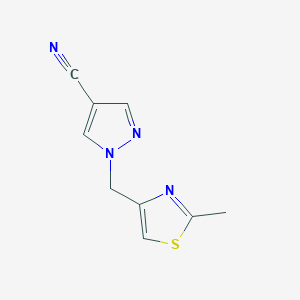
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both thiazole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atoms in the pyrazole ring, contributes to its unique chemical properties and reactivity.
准备方法
The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyrazole Ring: The thiazole derivative is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine or pyrazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agrochemicals: It is explored for its fungicidal and insecticidal properties, providing a potential solution for crop protection.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. Additionally, its ability to intercalate into DNA strands can disrupt replication and transcription processes, leading to cell death in cancer cells.
相似化合物的比较
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and biological activity.
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carboxylic acid:
1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-methanol: The methanol derivative has different solubility and reactivity characteristics compared to the carbonitrile compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H8N4S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H8N4S/c1-7-12-9(6-14-7)5-13-4-8(2-10)3-11-13/h3-4,6H,5H2,1H3 |
InChI 键 |
GOESMGZFSWWQAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


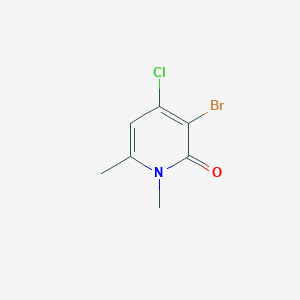
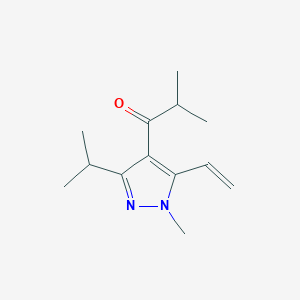
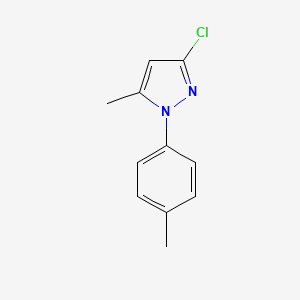
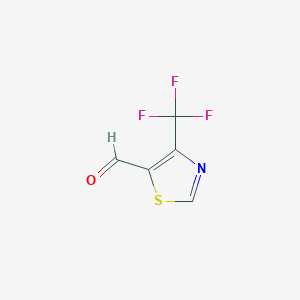
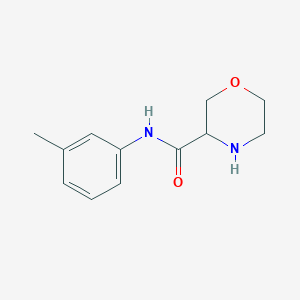
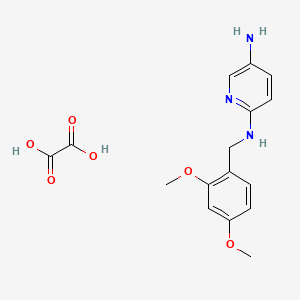
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
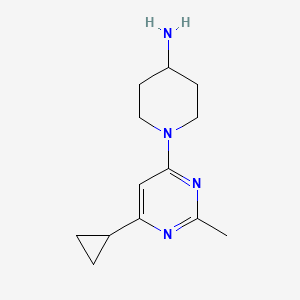
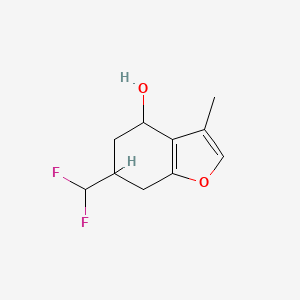

![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)

![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)

